5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione

Description

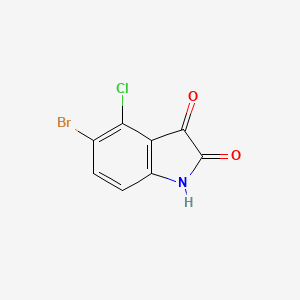

5-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS: 3018-39-1), also referred to as 5-bromo-4-chloro-isatin, is a halogenated indole-dione derivative. Its structure features a bicyclic indole scaffold with bromine and chlorine substituents at positions 5 and 4, respectively, and two ketone groups at positions 2 and 3 (Figure 1). This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its halogen substituents, which influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

5-bromo-4-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYPIQRCTFADJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3018-39-1 | |

| Record name | 5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of indole-2,3-dione with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex indole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce dihydroindole compounds. Substitution reactions can result in a variety of functionalized indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

BCID has been investigated for its potential anticancer properties. Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of bromine and chlorine substituents in BCID enhances its biological activity, making it a candidate for further development as an anticancer agent. In vitro studies have demonstrated that BCID can induce apoptosis in cancer cells, leading to cell death and inhibiting tumor growth .

Antimicrobial Properties

Research indicates that BCID possesses antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi makes it a subject of interest for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Biochemical Applications

Enzyme Inhibition

BCID has been explored as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown promise as a selective inhibitor of certain kinases, which play crucial roles in signal transduction pathways related to cancer and other diseases. Inhibiting these enzymes can lead to reduced proliferation of cancer cells .

Fluorescent Probes

The compound's structural characteristics allow it to be used as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon interaction with biological targets makes it useful for imaging applications in cellular biology .

Material Science

Organic Electronics

BCID has potential applications in the field of organic electronics due to its electronic properties. It can be utilized as a building block for organic semiconductors or as a dopant in organic photovoltaic devices, enhancing their efficiency . Research into the electronic properties of BCID suggests that it could contribute to the development of more efficient solar cells.

Polymer Synthesis

The compound is also being investigated for its role in polymer synthesis, particularly in creating new materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes and receptors. The compound may inhibit specific pathways by interacting with key proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of indole-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Positional Isomerism : Moving halogens to adjacent positions (e.g., 6-Br/7-F vs. 5-Br/4-Cl) alters electronic distribution and steric interactions, impacting receptor binding .

- Receptor Selectivity : Unsubstituted indoline-2,3-dione shows negligible sigma-1 receptor affinity, while halogenation may shift selectivity toward sigma-2 receptors, as seen in related scaffolds .

Biological Activity

5-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound belonging to the indole family, characterized by its unique molecular structure that includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C₈H₃BrClN₁O₂

- Molecular Weight : 260.47 g/mol

- Structure : The compound features a bicyclic structure typical of indole derivatives.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Molecular docking studies suggest that this compound has a high affinity for specific receptors and enzymes involved in disease pathways. Its mechanism of action includes:

- Antimicrobial Activity : Exhibits inhibition against various bacterial strains.

- Anticancer Properties : Induces apoptosis in cancer cells through caspase activation.

- Anti-inflammatory Effects : Modulates inflammatory pathways at the cellular level.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These findings highlight the compound's potential as an antimicrobial agent in clinical applications .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has shown promising results against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 20 | Induction of apoptosis via caspase activation |

| HCT116 (colon cancer) | 25 | ROS formation and cell cycle arrest |

In these studies, the compound demonstrated a higher cytotoxicity compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been linked to its ability to inhibit pro-inflammatory cytokines. Experimental data reveal that treatment with this compound reduces the levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

A notable case study investigated the effects of this compound on human colon cancer cells (HCT116). The study revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction . The results were corroborated by flow cytometry analysis showing increased annexin V staining in treated cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione?

- Methodology : A common approach involves multi-step organic synthesis. For example, halogenation of indole precursors using reagents like sulfuryl chloride (SO₂Cl₂) or bromine sources under controlled conditions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are also employed for functionalizing the indole scaffold. Key steps include:

- Reacting 3-(2-azidoethyl)-5-bromo-1H-indole with alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400:DMF solvent mixtures with CuI catalysis .

- Purification via flash column chromatography (e.g., 70:30 ethyl acetate:hexane) and recrystallization from ethanol .

Q. How is this compound characterized in academic research?

- Techniques :

- NMR Spectroscopy : H NMR (e.g., δ 7.23 ppm for aromatic protons), C NMR (e.g., δ 146.0 ppm for carbonyl carbons), and F NMR (e.g., δ -114.65 ppm for fluorine substituents) confirm structural integrity .

- Mass Spectrometry : FAB-HRMS provides molecular ion peaks (e.g., [M+H] at m/z 385.0461) .

- TLC : R values (e.g., 0.30 in 70:30 ethyl acetate:hexane) monitor reaction progress .

Q. What safety protocols are recommended for handling this compound?

- Handling : Use PPE (gloves, goggles) due to potential skin sensitization (R43) and toxicity (R22) .

- Storage : Store in airtight containers at room temperature, away from light and moisture .

- First Aid : Immediate medical consultation is advised upon exposure, with SDS documentation provided to healthcare professionals .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography?

- Refinement Tools : SHELXL (for small-molecule refinement) and OLEX2 (for structure visualization) are widely used. SHELXL handles high-resolution data and twinning corrections, while OLEX2 integrates solution, refinement, and analysis workflows .

- Challenges : Address disorder in substituents (e.g., bromo/chloro groups) by refining occupancy factors. Hydrogen atoms are placed geometrically (C–H 0.93–0.97 Å) and refined using a riding model .

Q. What strategies are employed to investigate the biological activity of this compound?

- Structure-Activity Relationship (SAR) : Modify substituents at positions 4 and 5 (e.g., introducing triazole or thiazole moieties) to enhance binding affinity or selectivity .

- Assay Design :

- In Vitro : Evaluate antioxidant properties via radical scavenging assays (e.g., DPPH) .

- Antimicrobial Testing : Use MIC (minimum inhibitory concentration) protocols against bacterial/fungal strains .

Q. How can conflicting spectral or crystallographic data be reconciled?

- Data Cross-Validation :

- Compare experimental H NMR shifts with computational predictions (e.g., DFT calculations) to identify solvent effects or impurities .

- Re-examine X-ray data for overlooked symmetry (e.g., pseudo-merohedral twinning) using SHELXD for phase correction .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to minimize variability .

- Crystallographic Best Practices : Collect high-resolution data (≤ 1.0 Å) and validate refinement with R/wR residuals (< 5%) .

- Biological Assay Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate statistical significance (p < 0.05) via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.